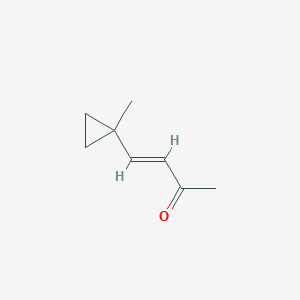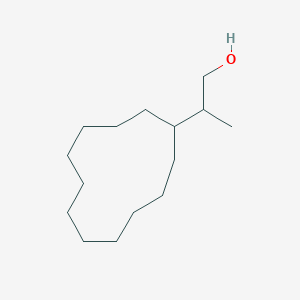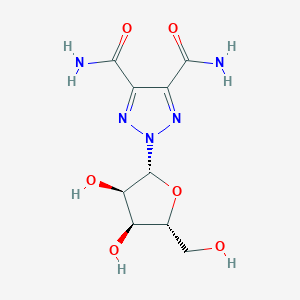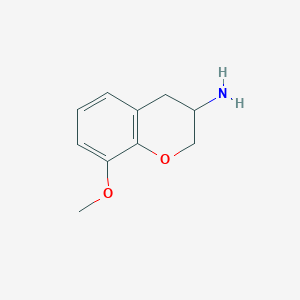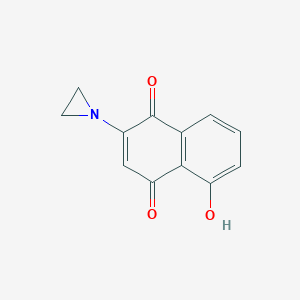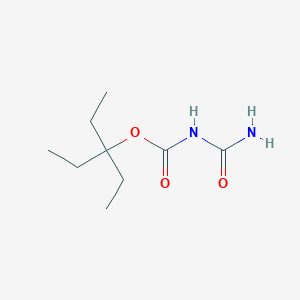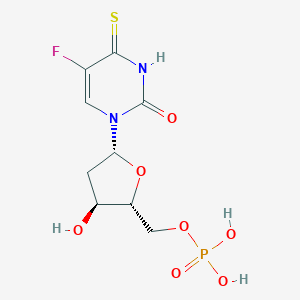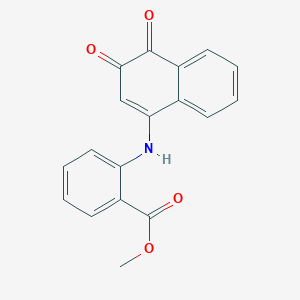
Methyl 2-((3,4-dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((3,4-dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Napthol AS-E, and it is widely used as a dye intermediate, especially in the textile industry. However, recent research has shown that Napthol AS-E has several other potential applications in the field of science, particularly in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of Napthol AS-E is not fully understood. However, it is believed that the compound interacts with the biomolecules through hydrogen bonding and hydrophobic interactions. This interaction results in the formation of a complex between the compound and the biomolecule, which can be visualized using fluorescence microscopy.
Biochemical and Physiological Effects:
Napthol AS-E has been shown to have several biochemical and physiological effects. For example, it has been demonstrated to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Napthol AS-E is its high selectivity and sensitivity for biomolecules. This makes it an ideal tool for the detection and visualization of proteins and nucleic acids in cells and tissues. However, one of the limitations of this compound is its potential toxicity, especially at high concentrations. Therefore, it is essential to use the compound at appropriate concentrations and to take appropriate safety precautions.
Direcciones Futuras
There are several potential future directions for the use of Napthol AS-E in scientific research. One of the most promising applications is its use as a diagnostic tool for the detection of diseases, such as cancer. Additionally, it can be used as a tool for the study of protein-protein interactions and as a probe for the visualization of intracellular signaling pathways. Furthermore, the development of new derivatives of Napthol AS-E with improved properties and reduced toxicity is an area of active research.
Conclusion:
In conclusion, Napthol AS-E is a chemical compound with several potential applications in scientific research. Its high selectivity and sensitivity for biomolecules make it an ideal tool for the detection and visualization of proteins and nucleic acids in cells and tissues. However, its potential toxicity at high concentrations must be taken into consideration. Future research on the development of new derivatives of Napthol AS-E and its potential applications in disease diagnosis and the study of intracellular signaling pathways is an exciting area of research.
Métodos De Síntesis
The synthesis of Napthol AS-E involves a multi-step process that starts with the condensation of 2-nitrobenzaldehyde and 1-naphthylamine. The resulting intermediate is then reduced to form 2-aminobenzaldehyde, which is then reacted with methyl chloroformate to produce the final product, Napthol AS-E.
Aplicaciones Científicas De Investigación
Napthol AS-E has several potential applications in scientific research. One of the most significant applications is its use as a fluorescent probe for the detection of proteins and nucleic acids. This compound has a high affinity for these biomolecules, and it can be used to visualize their distribution and localization in cells and tissues.
Propiedades
Número CAS |
114832-13-2 |
|---|---|
Nombre del producto |
Methyl 2-((3,4-dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate |
Fórmula molecular |
C18H13NO4 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
methyl 2-[(3,4-dioxonaphthalen-1-yl)amino]benzoate |
InChI |
InChI=1S/C18H13NO4/c1-23-18(22)13-8-4-5-9-14(13)19-15-10-16(20)17(21)12-7-3-2-6-11(12)15/h2-10,19H,1H3 |
Clave InChI |
PEJZAKFAABRDEN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC2=CC(=O)C(=O)C3=CC=CC=C32 |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Otros números CAS |
114832-13-2 |
Sinónimos |
CGS 8515 CGS-8515 methyl 2-((3,4-dihydro-3,4-dioxo-1-naphthalenyl)amino)benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





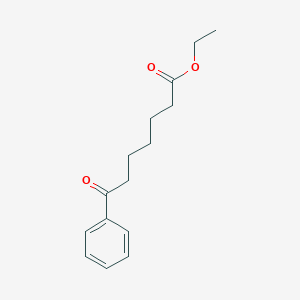
![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)

